1,3-Dichloro-2-propanol

Description

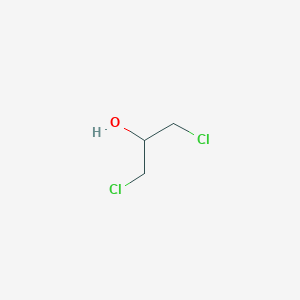

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLEGDTCGBNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O, Array | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025010 | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, SLIGHTLY VISCOUS, LIQUID | |

CAS No. |

96-23-1, 26545-73-3 | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F4P2VQC07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25 °F (NTP, 1992), -4 °C | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Dichloro-2-propanol (CAS 96-23-1)

Foreword

This compound (1,3-DCP), a chlorinated propanol with the CAS number 96-23-1, is a significant chemical intermediate and a known food contaminant. Its toxicological profile and carcinogenic potential necessitate a thorough understanding of its properties. This technical guide provides a comprehensive overview of 1,3-DCP, consolidating its physicochemical characteristics, toxicological data, metabolic pathways, and analytical methodologies. The information is presented to support research, safety assessment, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to yellow, slightly viscous liquid with an ethereal odor.[1] It is denser than water and is slightly soluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₆Cl₂O | [1] |

| Molecular Weight | 128.98 g/mol | [1] |

| CAS Number | 96-23-1 | [1] |

| Appearance | Colorless to yellow slightly viscous liquid with an ethereal odor | [1][2][3] |

| Density | 1.351 g/mL at 25 °C | [4] |

| Boiling Point | 174.3 °C at 760 mmHg | [1][2][5] |

| Melting Point | -4 °C | [5][6] |

| Water Solubility | 110 g/L at 20 °C; Soluble in 10 parts water | [5][7] |

| Vapor Pressure | 0.75 mmHg at 20 °C | [1] |

| Refractive Index | n20/D 1.483 | [2] |

Toxicological Profile

1,3-DCP is classified as a toxic substance and is considered possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[8] Its toxicity is linked to its metabolic activation into reactive intermediates.[9]

Acute Toxicity

The compound is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the eyes, skin, and respiratory tract.[1][10] High concentrations may induce narcotic effects and liver damage.[10][11]

| Route of Exposure | Species | LD50/LC50 Value | References |

| Oral | Rat | 81 - 140 mg/kg | [5][10][12] |

| Oral | Mouse | 25 - 93 mg/kg | [10] |

| Dermal | Rabbit | 590 - 800 mg/kg | [10][12] |

| Inhalation | Rat | LC50: 0.66 mg/L (4 h) | [12] |

Carcinogenicity and Genotoxicity

There is sufficient evidence in experimental animals for the carcinogenicity of this compound.[8] Studies in rats have shown increased incidences of tumors in the tongue, liver, kidneys, and thyroid.[8][13] While in-vivo genotoxicity data is limited and has shown negative results, 1,3-DCP is mutagenic in in-vitro tests.[8][14] This genotoxicity is believed to be mediated by its reactive metabolites.[9] The mechanism of carcinogenesis is not fully established, but a genotoxic mode of action cannot be excluded.[14]

Metabolism and Mechanism of Toxicity

The toxicity of 1,3-DCP is primarily attributed to its metabolic activation. A proposed pathway involves its conversion to the reactive intermediate epichlorohydrin.[12][15] This intermediate can then conjugate with glutathione or be hydrolyzed. Oxidation of 1,3-DCP can also lead to the formation of dichloroacetone, a DNA-reactive metabolite.[8]

Industrial Applications

This compound is a high-production-volume chemical with several industrial uses:[13][15]

-

Chemical Intermediate: It is a key intermediate in the production of epichlorohydrin, which is used to make epoxy resins.[8] It is also used in the synthesis of glycerol, 1,3-dichloropropene (a soil fumigant), and 1,2,3-trichloropropane.[8][13]

-

Solvent: It serves as a solvent for hard resins, nitrocellulose, and in the manufacturing of photographic and Zapon lacquers.[5][8]

-

Other Uses: It has been used as a cement for celluloid and a binder for watercolors.[5][8] It also finds application in the production of plastics, textiles, and pharmaceuticals.[2][15]

Analytical Methodologies

The determination of 1,3-DCP, particularly in food and environmental samples, is crucial for safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique.[16][17]

Experimental Protocol: GC-MS Determination of 1,3-DCP in Water

This protocol outlines a general procedure for the analysis of 1,3-DCP in a water matrix.[17][18]

1. Sample Preparation (Liquid-Liquid Extraction): a. To a 10 mL water sample, add a known amount of an internal standard (e.g., 1,3-DCP-d5).[17][18] b. Add 2 mL of ethyl acetate and vortex for 1 minute to perform liquid-liquid extraction.[17][18] c. Allow the layers to separate. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. e. Pass the organic extract through anhydrous sodium sulfate to remove any residual water.[18]

2. Derivatization (Optional but Recommended): a. For improved chromatographic performance and sensitivity, derivatization can be performed. A common derivatizing agent is heptafluorobutyrylimidazole (HFBI).[12] b. Add the derivatizing agent to the extract and heat as required by the specific method.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 1,3-DCP and the internal standard for enhanced sensitivity and selectivity.

4. Quantification: a. Create a calibration curve using standards of known concentrations. b. The concentration of 1,3-DCP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. This compound | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 96-23-1 [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,3-二氯丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [drugfuture.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 8. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ICSC 1711 - this compound [chemicalsafety.ilo.org]

- 12. This compound (JECFA Food Additives Series 48) [inchem.org]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. WHO | JECFA [apps.who.int]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. A rapid and sensitive GC-MS method for determination of this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,3-Dichloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-propanol (1,3-DCP), a halogenated alcohol with the chemical formula C₃H₆Cl₂O, is a significant chemical intermediate in organic synthesis.[1][2] Primarily recognized for its role as a precursor in the production of epichlorohydrin, a key component in the manufacture of epoxy resins, glycerol, and various pharmaceuticals, 1,3-DCP's reactivity also lends itself to the synthesis of a range of other valuable organic compounds.[3][4] This guide provides a comprehensive overview of the molecular structure and reactivity of this compound, including its physicochemical properties, spectroscopic data, key reactions with detailed mechanisms, and relevant experimental protocols.

Molecular Structure

This compound is a secondary alcohol with two chlorine atoms attached to the primary carbons.[2] Its structure imparts a unique combination of steric and electronic properties that govern its reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂O | [1] |

| Molecular Weight | 128.98 g/mol | [1] |

| IUPAC Name | 1,3-dichloropropan-2-ol | [1] |

| CAS Number | 96-23-1 | [1] |

| Appearance | Colorless to yellow, slightly viscous liquid with an ethereal odor | [3] |

| Boiling Point | 174.3 °C at 760 mmHg | [3] |

| Melting Point | -4 °C | [3] |

| Density | 1.3530–1.3670 g/cm³ at 20 °C | [3] |

| Solubility | Soluble in water (up to 1:9); miscible with alcohol, ether, and acetone | [3] |

| Refractive Index | 1.4830 at 20 °C | [3] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The characteristic spectral data are summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum typically shows signals for the methine proton (CH-OH) and the two diastereotopic methylene protons (CH₂Cl). |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the two chemically non-equivalent carbons: the carbon bearing the hydroxyl group and the two carbons bonded to chlorine. |

| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group, along with C-H and C-Cl stretching vibrations. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and other functional groups. |

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the hydroxyl group and the two chlorine atoms, which act as leaving groups in nucleophilic substitution reactions.

Dehydrochlorination to Epichlorohydrin

The most significant industrial reaction of this compound is its conversion to epichlorohydrin via intramolecular nucleophilic substitution (an intramolecular Williamson ether synthesis). This reaction is typically carried out in the presence of a base, such as sodium hydroxide.

Reaction Mechanism:

The reaction proceeds through a two-step mechanism:

-

Deprotonation: The hydroxide ion deprotonates the alcohol, forming an alkoxide intermediate.

-

Intramolecular Sₙ2 Attack: The resulting alkoxide ion acts as a nucleophile, attacking one of the adjacent carbon atoms bearing a chlorine atom in an intramolecular Sₙ2 reaction. This displaces the chloride ion and forms the three-membered epoxide ring of epichlorohydrin.

Figure 1. Reaction pathway for the synthesis of epichlorohydrin.

Experimental Protocol: Synthesis of Epichlorohydrin

-

Materials: this compound, sodium hydroxide, water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

This compound is added dropwise to the stirred sodium hydroxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature for a specified period.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting epichlorohydrin is purified by distillation.

-

Synthesis from Glycerol

This compound can be synthesized from the renewable feedstock glycerol through a hydrochlorination reaction, typically catalyzed by a carboxylic acid like acetic acid.[5][6] This process involves the substitution of two hydroxyl groups of glycerol with chlorine atoms.

Reaction Pathway:

The reaction proceeds in a stepwise manner, with the formation of monochloropropanediol intermediates.

Figure 2. Synthesis pathway of 1,3-DCP from glycerol.

Experimental Protocol: Synthesis of this compound from Glycerol

-

Materials: Glycerol, glacial acetic acid, concentrated hydrochloric acid, sodium carbonate, benzene, anhydrous sodium sulfate.

-

Procedure:

-

A mixture of glycerol and glacial acetic acid is heated in a flask equipped with a gas inlet tube and a condenser.[7]

-

A stream of dry hydrogen chloride gas is passed through the heated mixture.[7]

-

The reaction progress is monitored by the weight gain of the flask.

-

Once the reaction is complete, the mixture is cooled and neutralized with solid sodium carbonate.[7]

-

The aqueous layer is separated, and the organic layer is distilled under reduced pressure to yield this compound.[7] The aqueous layer can be extracted with benzene to recover more product.[7]

-

Other Nucleophilic Substitution Reactions

The chlorine atoms in this compound can be displaced by various nucleophiles to form a range of derivatives. These reactions typically follow an Sₙ2 mechanism.

-

Reaction with Amines: Primary and secondary amines can react with this compound to yield amino alcohols. The reaction may proceed further to form diamino products.

-

Reaction with Alkoxides: Alkoxides can displace the chlorine atoms to form ethers, following the Williamson ether synthesis.[8][9]

-

Reaction with Thiolates: Thiolates react similarly to alkoxides to produce thioethers.

Figure 3. A generalized workflow for nucleophilic substitution.

Oxidation

The secondary alcohol group in this compound can be oxidized to a ketone, 1,3-dichloroacetone, using mild oxidizing agents such as pyridinium chlorochromate (PCC).[10][11] Stronger oxidizing agents may lead to cleavage of the carbon-carbon bonds.

Reaction Mechanism:

The oxidation with PCC involves the formation of a chromate ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group to form the carbonyl double bond.[10]

Quantitative Data on Reactivity

The reactivity of this compound can be quantified through kinetic studies and reaction yields.

Table 2: Kinetic Data for the Dehydrochlorination of Dichloropropanol Isomers

| Isomer | Relative Reactivity | Activation Energy (kJ/mol) | Reference |

| This compound | More reactive | - | [12] |

| 2,3-Dichloro-1-propanol | Less reactive | 150 (±10) | [12] |

Table 3: Reaction Yields for Selected Reactions

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis of 1,3-DCP | Glycerol, HCl (gas), Acetic Acid catalyst, 100-110 °C | This compound | ~65-70 | [7] |

| Synthesis of Epichlorohydrin | 1,3-DCP, NaOH, H₂O, <10 °C | Epichlorohydrin | High | - |

| Oxidation | 1,3-DCP, PCC, Dichloromethane | 1,3-Dichloroacetone | Moderate to High | [10][11] |

Conclusion

This compound is a versatile chemical intermediate with a rich and well-defined reactivity profile. Its molecular structure, characterized by a secondary alcohol and two primary chlorides, allows for a variety of transformations, most notably the efficient synthesis of epichlorohydrin. Understanding the kinetics and mechanisms of its reactions is crucial for the optimization of existing industrial processes and the development of new synthetic methodologies in the fields of materials science and drug discovery. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important compound.

References

- 1. This compound | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,3-二氯丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. askthenerd.com [askthenerd.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.co.uk [fishersci.co.uk]

solubility of 1,3-Dichloro-2-propanol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dichloro-2-propanol (CAS No. 96-23-1) in water and various organic solvents. The information is compiled from available scientific literature and chemical databases to support research, development, and formulation activities.

Overview and Chemical Properties

This compound is a colorless to yellow, slightly viscous liquid with an ethereal odor.[1] It is a chlorinated alcohol with the chemical formula C₃H₆Cl₂O. Understanding its solubility is crucial for its application as a solvent, an intermediate in chemical synthesis, and for assessing its environmental fate and toxicology.

Quantitative Solubility Data

The solubility of this compound in water has been determined by various sources. The data are summarized in the table below for easy comparison. Information on its solubility in organic solvents is primarily qualitative, indicating high miscibility with common organic liquids.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20 °C | 13 g/L | [2] |

| 20 °C | 110 g/L | [3] | |

| 20 °C | 152 g/100g water (approx. 152 g/100mL) | [4] | |

| 23 °C | ≥ 10 g/100 mL | ||

| 25 °C | 99 g/L | [1] | |

| Not Specified | Soluble (up to 1 part in 9 parts water) | [5][6] | |

| Organic Solvents | |||

| Ethanol | Not Specified | Miscible | [5][6] |

| Ether | Not Specified | Miscible | [5][6] |

| Acetone | Not Specified | Miscible | [5] |

| Chloroform | Not Specified | Soluble | [7] |

| Most Organic Solvents | Not Specified | Miscible | [2] |

| Vegetable Oils | Not Specified | Miscible | [1] |

Experimental Protocol for Solubility Determination

While specific experimental details for the cited solubility data are not extensively published, a standard and widely accepted method for determining the solubility of a chemical substance is the Shake-Flask Method , as outlined in OECD Guideline 105 for water solubility. This method is a reliable technique for determining the saturation concentration of a substance in a solvent.

Principle of the Shake-Flask Method

An excess amount of the test substance, this compound, is added to a known volume of the solvent (e.g., purified water or an organic solvent) in a flask. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved phases. After equilibrium is reached, the saturated solution is separated from the excess undissolved substance, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

General Experimental Workflow

Key Considerations for the Protocol

-

Purity of Substance and Solvent: The purity of both this compound and the solvent is critical, as impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, a constant and accurately controlled temperature must be maintained throughout the experiment.

-

Equilibration Time: The time required to reach equilibrium should be determined preliminarily to ensure that the measured concentration represents the true solubility.

-

Analytical Method: A validated and sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is necessary for the accurate quantification of this compound in the saturated solution.

Solubility Characteristics and Influencing Factors

The solubility of this compound is governed by its molecular structure, which includes a polar hydroxyl group (-OH) and two chlorine atoms.

The presence of the hydroxyl group allows for hydrogen bonding with water, contributing to its significant aqueous solubility. The chlorine atoms increase the molecule's polarity and its ability to interact with other polar molecules. Its miscibility with a wide range of organic solvents is attributed to the principle of "like dissolves like," where its overall molecular characteristics are compatible with those of many common organic liquids.

Conclusion

This compound exhibits substantial solubility in water and is miscible with a broad array of organic solvents. This solubility profile is a key factor in its industrial applications and is essential for professionals in research and drug development to consider during its handling, use in synthesis, and in the development of formulations. For precise solubility determination, the shake-flask method provides a robust and reliable experimental approach.

References

- 1. enamine.net [enamine.net]

- 2. oecd.org [oecd.org]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. filab.fr [filab.fr]

- 6. chem.ws [chem.ws]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

1,3-Dichloro-2-propanol genotoxicity and mutagenicity studies

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of 1,3-Dichloro-2-propanol

Introduction

This compound (1,3-DCP), a chlorinated propanol with the chemical formula C₃H₆Cl₂O, is a significant industrial chemical primarily used as an intermediate in the production of epichlorohydrin, glycerol, plastics, and pharmaceuticals.[1][2] It also emerges as a food contaminant during the processing of certain foods, particularly in acid-hydrolyzed vegetable proteins found in products like soy sauce.[1][3][4] Given its presence in consumer products and its industrial importance, a thorough understanding of its toxicological profile, specifically its potential to induce genetic damage, is critical for researchers, scientists, and professionals in drug development and chemical safety assessment.

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of 1,3-DCP, summarizing key studies, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Executive Summary of Genotoxic Potential

This compound demonstrates a clear pattern of genotoxic and mutagenic activity in a variety of in vitro assays.[3][4] It consistently induces gene mutations in bacteria and causes chromosomal damage and DNA damage in cultured mammalian cells.[3] However, the available in vivo data are limited and have generally yielded negative results, failing to demonstrate genotoxic effects in living animals at the tested doses.[3][5]

The prevailing hypothesis for its in vitro genotoxicity is the chemical or metabolic conversion of 1,3-DCP to reactive intermediates, primarily epichlorohydrin, a known genotoxic carcinogen.[6][7][8] Another potential DNA-reactive metabolite is 1,3-dichloroacetone.[3][4] The discrepancy between in vitro and in vivo findings suggests that detoxification mechanisms in a whole organism may effectively prevent the parent compound or its reactive metabolites from reaching and damaging the genetic material in target tissues. Despite the negative in vivo results, the potent in vitro activity and the carcinogenic effects observed in animal studies have led regulatory bodies like the International Agency for Research on Cancer (IARC) to classify 1,3-DCP as "possibly carcinogenic to humans" (Group 2B).[3]

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the results from key genotoxicity and mutagenicity assays conducted on this compound.

Table 1: Bacterial Reverse Mutation Assays (Ames Test)

| Strains Tested | Metabolic Activation (S9) | Result | Key Observations | Reference(s) |

| Salmonella typhimurium TA100, TA1535 | With and without | Positive | Mutagenic activity is observed. | [3][7] |

| Escherichia coli | With and without | Positive | Induced mutations and influenced DNA repair. | [3] |

| S. typhimurium TA100 | With and without | Positive | Genotoxicity is attributed to the chemical formation of epichlorohydrin in the test medium. | [8] |

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

| Assay Type | Test System | Metabolic Activation (S9) | Result | Key Observations | Reference(s) |

| Sister Chromatid Exchange (SCE) | Chinese hamster V79 cells | Not specified | Positive | Induced sister chromatid exchanges. | [3] |

| Gene Mutation | HeLa cells | Not specified | Positive | Mutagenic in human cells. | [3] |

| Cell Transformation | Mouse M2 fibroblasts | Not specified | Positive | Induced malignant transformation. | [1][3] |

| SOS Chromotest | E. coli PQ37 | With and without | Positive | Genotoxicity linked to epichlorohydrin formation. | [1][8] |

Table 3: In Vivo Genotoxicity Assays

| Assay Type | Test System | Tissue(s) Examined | Result | Key Observations | Reference(s) |

| Somatic Mutation and Recombination (Wing Spot Test) | Drosophila melanogaster | Wing imaginal discs | Negative | No effect on the induction of wing spots was observed. | [3][6] |

| Micronucleus Test | Wistar Han rats | Bone marrow | Negative | Did not induce chromosome damage in bone marrow. | [4][5] |

| Unscheduled DNA Synthesis (UDS) | Wistar Han rats | Liver | Negative | Did not induce DNA repair in hepatocytes. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the protocols for key assays used to evaluate 1,3-DCP.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).

-

Strains and Preparation : Strains such as TA100 and TA1535, which detect base-pair substitutions, are commonly used. Bacterial cultures are grown overnight to reach a specific cell density.

-

Metabolic Activation : To mimic mammalian metabolism, the test is performed with and without a rat liver homogenate fraction (S9 mix). The S9 mix contains cytochrome P450 enzymes capable of metabolizing xenobiotics.

-

Exposure : The test chemical (1,3-DCP), the bacterial culture, and either the S9 mix or a buffer are combined in a test tube. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation : The plates are incubated at 37°C for 48-72 hours.

-

Scoring and Interpretation : Only bacteria that revert to a his+ state (able to synthesize histidine) can form colonies. The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result.

In Vitro Chromosome Aberration Test

This assay evaluates a chemical's potential to induce structural chromosomal damage (clastogenicity) in cultured mammalian cells.

-

Cell Culture : A suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBLs), is cultured under standard conditions.[9]

-

Treatment : Exponentially growing cells are treated with various concentrations of 1,3-DCP for a short duration (e.g., 3-4 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 21 hours) without S9.[9] A positive and a negative (solvent) control are included.

-

Metaphase Arrest : Following treatment, a spindle inhibitor (e.g., colcemid) is added to the culture medium to arrest cells in the metaphase stage of mitosis, when chromosomes are condensed and clearly visible.

-

Harvesting and Slide Preparation : Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The cell suspension is dropped onto microscope slides, which are then air-dried and stained (e.g., with Giemsa).

-

Microscopic Analysis : At least 100-200 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations, including chromosome and chromatid breaks, gaps, and exchanges.

-

Interpretation : A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations compared to the negative control indicates a positive (clastogenic) response.

In Vivo Rodent Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

-

Animal Dosing : Typically, rodents like Wistar Han rats are used.[4][5] The animals are administered 1,3-DCP, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Dosing can be a single treatment or two treatments 24 hours apart.

-

Tissue Collection : At appropriate time points after the final treatment (e.g., 24 and 48 hours), bone marrow is collected, typically from the femur.

-

Slide Preparation : A bone marrow cell suspension is created, and smears are made on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

Scoring : At least 2000 PCEs per animal are scored for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Interpretation : A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.[7]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of 1,3-DCP is not thought to be caused by the parent compound itself but rather by its conversion into reactive metabolites.

Metabolic Activation Pathways

Two primary metabolic pathways are proposed to be responsible for the genotoxic effects of 1,3-DCP.[3][4] The first and most cited mechanism is the conversion to epichlorohydrin , a known genotoxic carcinogen.[6][7][8] This conversion can occur chemically under the physiological conditions of in vitro tests.[8] The second pathway involves oxidation by alcohol dehydrogenase to form 1,3-dichloroacetone , another DNA-reactive metabolite.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro genotoxicity assay, such as the chromosome aberration test described previously.

Conclusion and Implications

The weight of evidence indicates that this compound is an in vitro mutagen and clastogen. Its genotoxic activity in these test systems is strongly linked to its conversion to highly reactive metabolites, particularly epichlorohydrin. However, the lack of positive findings in the limited in vivo studies performed to date suggests that detoxification pathways may protect against genotoxicity in whole organisms. This discrepancy highlights the importance of integrating data from multiple assay types in risk assessment.

For drug development professionals, the potent in vitro genotoxicity of a 1,3-DCP-like structure would be a significant red flag, likely halting development or requiring extensive further investigation to demonstrate a clear lack of in vivo relevance. For chemical safety assessment, the positive in vitro data, combined with evidence of carcinogenicity in animal studies, supports the classification of 1,3-DCP as a substance of concern, warranting efforts to minimize human exposure.[3][10] Future research should focus on more comprehensive in vivo studies, including different routes of administration and examination of target tissues for DNA adducts, to fully elucidate the potential human health risk.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library [nal.usda.gov]

- 6. This compound (JECFA Food Additives Series 48) [inchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Genotoxicity of this compound in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. WHO | JECFA [apps.who.int]

carcinogenicity of 1,3-Dichloro-2-propanol IARC classification

An In-depth Examination of the IARC Classification and Supporting Evidence for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP), a chemical intermediate and food contaminant, has been classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans .[1][2] This classification is predicated on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is inadequate.[1][2] This guide provides a comprehensive overview of the toxicological data that form the basis of this classification, with a focus on key animal studies, genotoxicity, and metabolic pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and professionals in drug development and chemical safety assessment.

IARC Carcinogenicity Classification

The IARC's evaluation of 1,3-DCP concluded that there is sufficient evidence in experimental animals for its carcinogenicity.[1] However, a lack of human carcinogenicity data led to its placement in Group 2B.[1] The overall evaluation reflects the strength of the animal data while acknowledging the absence of direct human evidence.

Animal Carcinogenicity Studies

The primary evidence for the carcinogenicity of 1,3-DCP comes from a long-term drinking water study in rats.[1][3]

Experimental Protocol: 104-Week Rat Study

A pivotal 104-week study was conducted on Wistar KFM-Han rats, which formed a significant basis for the IARC's evaluation.[3][4]

-

Test Animal: Male and female Wistar KFM-Han rats.[3]

-

Administration Route: 1,3-DCP was administered in the drinking water.[1][3]

-

Dosage: Concentrations were set at 0, 27, 80, or 240 milligrams per liter (mg/L).[3]

-

Equivalent Doses:

-

Duration: Up to 104 weeks.[3]

-

Observations: Animals were monitored for survival, clinical signs, and tumor development. A full histopathological examination was performed at the end of the study.

Quantitative Data: Tumor Incidence

The administration of 1,3-DCP resulted in a statistically significant increase in the incidence of both benign and malignant tumors at multiple sites.[3] The high-dose group showed reduced survival at 104 weeks compared to controls.[3]

Table 1: Tumor Incidence in Male Wistar Rats Treated with 1,3-DCP in Drinking Water

| Organ | Tumor Type | Control | Low Dose (2.1 mg/kg/day) | Mid Dose (6.3 mg/kg/day) | High Dose (19 mg/kg/day) |

| Liver | Hepatocellular Adenoma or Carcinoma (combined) | 2/80 | 4/80 | 15/80 | 49/80 |

| Tongue | Squamous Cell Papilloma or Carcinoma (combined) | 0/80 | 1/80 | 10/80 | 45/80 |

| Kidney | Renal Tubular Adenoma or Carcinoma (combined) | 0/80 | 1/80 | 3/80 | 11/80 |

| Thyroid | Follicular Cell Adenoma or Carcinoma (combined) | 1/80 | 3/80 | 5/80 | 12/80 |

| Data compiled from OEHHA (2010) report.[3] |

Table 2: Tumor Incidence in Female Wistar Rats Treated with 1,3-DCP in Drinking Water

| Organ | Tumor Type | Control | Low Dose (3.4 mg/kg/day) | Mid Dose (9.6 mg/kg/day) | High Dose (30 mg/kg/day) |

| Liver | Hepatocellular Adenoma or Carcinoma (combined) | 1/80 | 6/80 | 22/80 | 65/80 |

| Hepatocellular Carcinoma alone | 0/80 | 1/80 | 10/80 | 58/80 | |

| Tongue | Squamous Cell Papilloma or Carcinoma (combined) | 0/80 | 0/80 | 3/80 | 38/80 |

| Thyroid | Follicular Cell Adenoma or Carcinoma (combined) | 1/80 | 2/80 | 4/80 | 9/80 |

| Data compiled from OEHHA (2010) report. Notably, many liver tumors in high-dose females metastasized to the lungs.[3] |

Genotoxicity

The genotoxic potential of 1,3-DCP has been investigated in various assays. While in vivo data are limited and have shown negative results, in vitro studies have demonstrated mutagenic activity.[1][2]

-

In Vitro: 1,3-DCP is capable of inducing base-pair substitutions and frameshift mutations in bacterial reverse mutation assays (Ames test), particularly with metabolic activation (S9).[3]

-

In Vivo: Available in vivo assays, such as the wing spot test in Drosophila melanogaster and a micronucleus assay in rat bone marrow, have yielded negative results.[2][5]

-

Mechanism: The genotoxicity of 1,3-DCP is thought to be mediated through its metabolic conversion to reactive intermediates like epichlorohydrin.[1][5]

Metabolism and Potential Carcinogenic Pathways

The metabolism of 1,3-DCP is not fully elucidated in mammals but is believed to be a key factor in its carcinogenicity.[1] A plausible pathway involves its conversion to epichlorohydrin and subsequently to glycidol. Both of these metabolites are classified by IARC as Group 2A, "probably carcinogenic to humans."[1][6]

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. WHO | JECFA [apps.who.int]

- 5. This compound (JECFA Food Additives Series 48) [inchem.org]

- 6. oehha.ca.gov [oehha.ca.gov]

in vivo and in vitro metabolism of 1,3-Dichloro-2-propanol

An In-Depth Technical Guide on the In Vivo and In Vitro Metabolism of 1,3-Dichloro-2-propanol

Introduction

This compound (1,3-DCP) is a chemical compound of significant interest due to its presence as a contaminant in certain foods and its use as an intermediate in chemical manufacturing.[1][2] It is formed during the production of acid-hydrolyzed vegetable protein and can be found in products like soy sauce.[1][2] Understanding the metabolic fate of 1,3-DCP is crucial for assessing its toxicological risk to humans. This guide provides a comprehensive overview of the in vivo and in vitro metabolism of 1,3-DCP, detailing the metabolic pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

In Vitro Metabolism

In vitro studies using rat liver preparations have been instrumental in elucidating the initial steps of 1,3-DCP metabolism. These studies have primarily identified an oxidative pathway mediated by the cytochrome P450 (CYP) enzyme system.

Metabolic Pathway

The primary in vitro metabolic pathway involves the oxidation of 1,3-DCP by CYP2E1 to form 1,3-dichloroacetone (1,3-DCA).[1][3] This metabolite is a reactive intermediate that can lead to the depletion of cellular glutathione (GSH).[1][3][4] The depletion of GSH is a key event in the cytotoxicity of 1,3-DCP.[3][5]

References

An In-depth Technical Guide to the Environmental Fate and Impact of 1,3-Dichloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-2-propanol (1,3-DCP), a chemical intermediate and environmental contaminant, presents a multifaceted profile in terms of its environmental persistence, degradation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-DCP's behavior in the environment. Key physicochemical properties governing its distribution are detailed, alongside in-depth analysis of its biotic and abiotic degradation pathways. The guide further outlines its mobility in soil and water, and summarizes its toxicological impact on a range of organisms. This document is intended to serve as a critical resource for professionals engaged in environmental risk assessment and management, particularly within the pharmaceutical and chemical industries.

Physicochemical Properties

The environmental transport and fate of this compound are largely dictated by its physical and chemical properties. It is a colorless to yellow, slightly viscous liquid with an ethereal odor[1][2]. A summary of its key physicochemical properties is presented in Table 1. Its high water solubility and low octanol-water partition coefficient suggest a high potential for mobility in aqueous environments.

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂O | [3][4][5] |

| Molecular Weight | 128.99 g/mol | [3][5][6] |

| Appearance | Colorless to yellow, slightly viscous liquid | [1][2] |

| Odor | Ethereal | [1][2] |

| Melting Point | -4 °C | [7][8] |

| Boiling Point | 174.3 °C at 760 mmHg | [7][8] |

| Density | 1.3530–1.3670 g/cm³ at 20 °C | [7][8] |

| Water Solubility | 110 g/L at 20 °C | [4] |

| Vapor Pressure | 100 Pa at 20°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 0.78 | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated at ~4 | [1] |

Environmental Fate

The persistence of 1,3-DCP in the environment is influenced by a combination of biotic and abiotic degradation processes.

Biotic Degradation

Biodegradation is a significant pathway for the removal of 1,3-DCP from contaminated environments. Several bacterial strains have been identified that can utilize 1,3-DCP as a carbon source. The primary mechanism involves a two-step enzymatic process.

-

Step 1: Dehalogenation to Epichlorohydrin: The initial step is catalyzed by a halohydrin hydrogen-halide-lyase , which converts 1,3-DCP to the intermediate, epichlorohydrin[7][9].

-

Step 2: Hydrolysis to Glycidol: The epichlorohydrin is then hydrolyzed to 3-chloro-1,2-propanediol (MCPD) by an epoxide hydrolase [7][9].

Bacterial strains capable of degrading 1,3-DCP include Corynebacterium sp. strain N-1074, Arthrobacter sp. strain AD1, and Arthrobacter sp. strain PY1[1][7][10]. The degradation pathway in Corynebacterium sp. involves two sets of isoenzymes that can process both (R)- and (S)-enantiomers of 1,3-DCP[7].

Abiotic Degradation

Abiotic processes, primarily hydrolysis and photolysis, also contribute to the degradation of 1,3-DCP in the environment.

2.2.1. Hydrolysis

Hydrolysis is a major abiotic degradation pathway for 1,3-DCP in water and soil[7]. The rate of hydrolysis is pH-dependent. The hydrolysis half-life of 1,3-DCP is approximately 9.1 days at 25°C and a neutral pH of 7[1]. Under alkaline conditions (pH 8), the half-life decreases to 34 days, while under neutral conditions (pH 7), it extends to 1.4 years, indicating that the reaction is base-catalyzed[1].

2.2.2. Photolysis and Photocatalytic Degradation

Direct photolysis of 1,3-DCP is not expected to be a significant degradation pathway as it does not absorb light in the environmental spectrum[1]. However, photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO₂) and an oxidant such as hydrogen peroxide (H₂O₂) has been shown to be effective[9][11]. The reaction proceeds through the formation of several intermediates, including 1,3-dichloro-2-propanone, chloroacetyl-chloride, and chloroacetic acid, ultimately leading to mineralization[9][11][12].

Mobility in the Environment

The mobility of 1,3-DCP in soil and its potential to leach into groundwater is a significant environmental concern. Its high water solubility and very low soil organic carbon-water partitioning coefficient (Koc), estimated to be around 4, indicate a very high mobility in soil[1]. This suggests that 1,3-DCP has a high potential to move through the soil profile and contaminate groundwater resources.

Environmental Impact and Ecotoxicity

This compound exhibits toxicity to a range of organisms. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC)[7]. The substance can be absorbed into the body by inhalation, through the skin, and by ingestion[13]. Short-term exposure can cause irritation to the eyes and respiratory tract, while long-term or repeated exposure may have effects on the liver and kidneys[13].

A summary of the ecotoxicological data for 1,3-DCP is provided in Table 2.

| Organism | Endpoint | Value | Reference |

| Rat (oral) | LD50 | 110-140 mg/kg bw | [14] |

| Rabbit (dermal) | LD50 | 800 mg/kg bw | [6][14] |

| Rat (inhalation) | LC50 (4h) | 0.66 mg/L | [6][14] |

| Fish | LC50 (predicted) | 272.13 mg/L | [15] |

| Daphnia magna | EC50 (predicted) | 837.7 mg/L | [15] |

| Algae, or mysid shrimp | EC50/LC50 (predicted) | 769.564 mg/L | [15] |

| Lemna minor (duckweed) | EC50 (frond number) | 2.9 mg/L | [1] |

Experimental Protocols

Analysis of this compound in Water

A rapid and sensitive method for the determination of 1,3-DCP in river water has been developed using gas chromatography-mass spectrometry (GC-MS)[16].

Protocol Outline:

-

Extraction: Extract 1,3-DCP from the water sample using ethyl acetate. The use of a deuterated internal standard (1,3-DCP-d5) is recommended for accurate quantification[16].

-